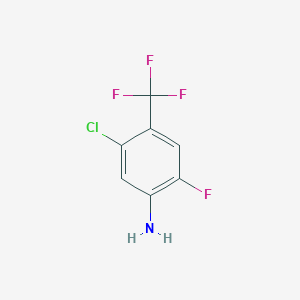

5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRNVJPZJTCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236062 | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114973-23-8 | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114973-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline (CAS 114973-23-8)

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, a detailed synthesis protocol grounded in established industrial practices, its reactivity profile, significant applications, and essential safety and handling procedures.

Introduction and Significance

This compound, with the CAS registry number 114973-23-8, is a polysubstituted aniline that has garnered significant interest as a versatile intermediate. Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom strategically positioned on the aniline core, imparts unique electronic properties and reactivity.[1] These substituents are crucial for modulating the physicochemical properties of larger molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[1] This electronic effect is fundamental to its utility in complex organic synthesis, allowing for selective chemical transformations.

Physicochemical and Spectroscopic Data

Precise experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes key physicochemical properties, with some values being estimates based on closely related analogs.

| Property | Value | Source/Comment |

| CAS Number | 114973-23-8 | [4] |

| Molecular Formula | C₇H₄ClF₄N | [4] |

| Molecular Weight | 213.56 g/mol | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Based on analogs like 4-Chloro-2-(trifluoromethyl)aniline |

| Boiling Point | Estimated >200 °C at 760 mmHg | Based on analogs like 2-Chloro-4-(trifluoromethyl)aniline (214-218 °C) |

| Density | Estimated ~1.4-1.5 g/mL | Based on analogs |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General property of similar anilines. |

| pKa | Expected to be lower than aniline (~4.6) due to electron-withdrawing groups. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (approx. δ 7.0-8.0 ppm). The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, likely a singlet.[5][6]

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching would be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 213, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% of M+).

Synthesis Methodology: A Field-Proven Approach

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, drawing from established patent literature for structurally similar compounds, a robust and logical two-step synthesis can be devised.[7][8][9] The process involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Synthesis Pathway Overview

The logical synthetic route starts from the commercially available 1-chloro-4-fluoro-2-(trifluoromethyl)benzene. This precursor is first nitrated to introduce a nitro group, which then serves as a precursor to the desired amine functionality via reduction.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

This step introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents (Cl, F, and CF₃) are crucial for achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the halogens are ortho, para-directors. The position para to the fluorine and ortho to the chlorine is sterically accessible and electronically activated for nitration.

-

Materials:

-

1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Protocol:

-

In a reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the sulfuric acid, maintaining the temperature below 10 °C to create the nitrating mixture (sulfonitric mixture).[10]

-

Once the addition is complete, slowly add 1-chloro-4-fluoro-2-(trifluoromethyl)benzene to the cold sulfonitric mixture over 1-2 hours, ensuring the temperature remains between 5-10 °C.[10]

-

After the addition, allow the reaction mixture to stir at the same temperature for several hours. Monitor the reaction progress by an appropriate method (e.g., GC or TLC).

-

Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

A precipitate of the crude product, 4-Chloro-2-fluoro-5-nitrobenzotrifluoride, should form.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[10]

-

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrobenzotrifluoride

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation or reduction with metals in acidic media are common methods. The choice of reducing agent is critical to avoid undesired side reactions like dehalogenation.

-

Materials:

-

4-Chloro-2-fluoro-5-nitrobenzotrifluoride

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Methanol

-

Sodium Hydroxide solution

-

Ethyl Acetate or other suitable extraction solvent

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Protocol:

-

In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol/water or methanol/water.

-

Add a small amount of concentrated HCl to activate the iron.

-

Heat the mixture to reflux.

-

Dissolve the 4-Chloro-2-fluoro-5-nitrobenzotrifluoride from Step 1 in ethanol or methanol and add it dropwise to the refluxing iron slurry.

-

Maintain the reaction at reflux and monitor its progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the alcohol.

-

Neutralize the remaining aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups: the nucleophilic amine and the substituted aromatic ring.

Key Reactions

-

Amine Group Reactions: The primary amine can undergo standard reactions such as acylation, alkylation, diazotization (followed by Sandmeyer-type reactions), and formation of ureas.

-

Urea Formation: A particularly important reaction is its condensation with isocyanates or phosgene derivatives to form substituted ureas. This is a key step in the synthesis of many kinase inhibitors.[11][12]

-

Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. Reactions like further halogenation or nitration would require harsh conditions and may not be regioselective.

Caption: Key reaction of the title compound to form substituted ureas.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial intermediate in the synthesis of complex, biologically active molecules.

-

Pharmaceuticals: This compound is a key building block for the synthesis of Regorafenib (Stivarga), an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and other tumors.[11][12][13][14] In the synthesis of Regorafenib, this aniline derivative is reacted to form the central urea moiety of the drug.

-

Agrochemicals: While specific examples are less documented, substituted anilines of this type are widely used in the development of modern pesticides and herbicides.[3] The presence of both chlorine and a trifluoromethyl group can enhance the efficacy and modify the environmental persistence of the final active ingredient.

Safety, Handling, and Disposal

As with all halogenated and trifluoromethyl-substituted aromatic compounds, this compound should be handled with care by trained personnel.

-

Hazard Identification:

-

Expected to be harmful if swallowed, inhaled, or in contact with skin.

-

Likely to cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

-

This information is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a highly functionalized and valuable chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, follows established principles of aromatic chemistry. The unique electronic properties conferred by its substituents make it an essential building block in the synthesis of important pharmaceuticals like Regorafenib and a promising scaffold for the development of new agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- Bold, G., & Manley, P. W. (2003). U.S.

- Ali Biologic New Materials (Changzhou) Co., Ltd. (2021). Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step. CN112174832B.

- Gharda Chemicals LTD. (2018). Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. WO2018141642A1.

- Jiangsu Jixian Green Chemistry Science & Technology Research Institute Co Ltd. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A.

- Xi'an Modern Chemistry Advanced Technology Co., Ltd. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A.

- PubChem. (n.d.). 5-Chloro-2-(trifluoromethyl)aniline.

- Bayer AG. (2001). Preparation of trifluoromethylanilines. US6333434B1.

- Pulici, M., et al. (2016).

- Arote, R. B., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett.

- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. EP 0150587 B1.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)

- Solvay Fluor GMBH. (2015). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Bayer AG. (1978). Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position. DE2635695C3.

- Journal of Biomedical Research & Environmental Sciences. (2021).

- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.

- The Royal Society of Chemistry. (2020).

- PMC - NIH. (2016).

- Wiley-VCH. (2007).

- Reddy's Laboratories, Inc. (2017). Process for the preparation of regorafenib and its crystalline forms. US9790185B2.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.

- Reddy's Laboratories, Inc. (2016). Process for the preparation of regorafenib and its crystalline forms. WO2016005874A1.

- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.

- The Girdler Corporation. (1956). Process for preparing chloro-fluoro methane from phosgene and hydrogen fluoride. US2757213A.

- MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- Baghdad Science Journal. (2022).

- ResearchGate. (2016). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

- PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzotrifluoride.

- PubMed. (2003). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

- MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. echemi.com [echemi.com]

- 4. 114973-23-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 8. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 9. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 10. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 13. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 14. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline (CAS No. 114973-23-8), a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information with comparative data from closely related isomers to offer a predictive and practical resource. The guide delves into the structural and electronic implications of the substituent pattern, outlines general synthetic and analytical methodologies, and discusses the compound's potential applications, particularly within the realm of drug discovery. The strategic incorporation of chlorine, fluorine, and a trifluoromethyl group on the aniline scaffold presents a unique combination of properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms, particularly fluorine and trifluoromethyl groups, has become a cornerstone of modern drug design.[1][2][3][4] These substitutions can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[3][5] this compound is a structurally complex aniline derivative that embodies this design strategy. The interplay of its substituents—a chloro group, a fluoro group, and a trifluoromethyl group—creates a unique electronic and steric profile that is of considerable interest to medicinal chemists. While aniline moieties are prevalent in numerous FDA-approved drugs, they can also be associated with metabolic liabilities.[6] The strategic halogenation present in the title compound may mitigate some of these concerns, making it a potentially valuable intermediate in drug discovery programs.

Molecular Structure and Physicochemical Profile

The molecular structure of this compound is characterized by an aniline core with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position. This specific arrangement of electron-withdrawing groups significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Core Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Chloro-5-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)aniline | 4-Chloro-2-(trifluoromethyl)aniline |

| CAS Number | 114973-23-8[7][8][9][10] | 121-50-6 | 320-51-4[11] | 445-03-4[12] |

| Molecular Formula | C₇H₄ClF₄N[7] | C₇H₅ClF₃N | C₇H₅ClF₃N[11] | C₇H₅ClF₃N[12] |

| Molecular Weight | 213.56 g/mol [7] | 195.57 g/mol | 195.57 g/mol [11] | 195.57 g/mol [12] |

| Appearance | Solid[7] | Colorless to light yellow liquid | Not specified | Liquid |

| Boiling Point | Not available | 190-192 °C | Not available | 66-67 °C / 3 mmHg |

| Melting Point | Not available | -2 °C | Not available | Not available |

| Solubility | Not available | 11 g/L in water | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available |

Structural Analysis and Predicted Properties

The chemical structure of this compound is visualized below. The presence of three distinct halogen-containing substituents on the aniline ring suggests a molecule with high lipophilicity and metabolic stability. The electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl groups is expected to significantly decrease the pKa of the anilinic nitrogen, rendering it less basic than aniline. This has important implications for its behavior in physiological environments and its suitability for forming stable salts.

Figure 1: Chemical structure of this compound.

Synthetic Pathways and Methodologies

A plausible synthetic route could commence with a trifluoromethylated benzene derivative, followed by sequential nitration, reduction, and halogenation steps. The regioselectivity of these reactions would be critical in achieving the desired substitution pattern. For instance, the synthesis of 4-chloro-2-trifluoromethylaniline has been reported to start from m-chlorobenzotrifluoride, which undergoes nitration and subsequent reduction.[14]

Figure 2: A generalized workflow for the synthesis of halogenated anilines.

Analytical Characterization

The definitive identification and purity assessment of this compound would necessitate a suite of analytical techniques. Given the absence of specific published spectra for this compound, the following sections outline the expected spectral characteristics based on the analysis of its isomers and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The coupling patterns (doublets or doublet of doublets) and chemical shifts will be influenced by the neighboring fluoro, chloro, and trifluoromethyl groups. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached electronegative substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.56 g/mol . The isotopic pattern of the molecular ion peak will be indicative of the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, chlorine, and other characteristic fragments.

Figure 3: A typical analytical workflow for the characterization of a novel halogenated aniline.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a compelling building block for the synthesis of novel bioactive molecules. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the fluoro and chloro groups can modulate electronic properties and provide additional sites for molecular interactions.[3][5] These features are highly desirable in the design of new therapeutic agents.

This compound could serve as a key intermediate in the synthesis of:

-

Kinase inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.

-

Ion channel modulators: The specific electronic and steric properties could be leveraged to design selective modulators of various ion channels.

-

GPCR ligands: The substituted aniline moiety can be incorporated into scaffolds targeting G-protein coupled receptors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it is prudent to handle this compound with the same precautions as other halogenated anilines.[15] Anilines, as a class, can be toxic and are often readily absorbed through the skin.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a promising, albeit currently under-characterized, chemical entity for applications in drug discovery and materials science. Its multifaceted halogenation pattern offers a unique opportunity to fine-tune the physicochemical properties of larger molecules. While direct experimental data remains sparse, this guide provides a solid foundation for researchers by leveraging comparative data from related isomers and established principles of organic chemistry. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted and could unlock its full potential as a valuable building block in the development of next-generation therapeutics and functional materials.

References

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

- The Many Roles for Fluorine in Medicinal Chemistry. (2007).

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (2013).

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.

- Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

- This compound. (n.d.). Suzhou Health Chemicals Co.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.).

- Aniline. (n.d.). Rutgers University. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 114973-23-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 114973-23-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 14. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 114973-23-8 [amp.chemicalbook.com]

The Definitive Guide to the Structural Elucidation of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is paramount. Halogenated and trifluoromethylated anilines are crucial building blocks in the synthesis of a wide array of bioactive molecules. Their unique electronic properties can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, a compound of significant interest in synthetic chemistry.

As Senior Application Scientists, our goal is not merely to present a series of protocols but to instill a deep understanding of the causality behind each experimental choice. The structural verification of a molecule like this compound relies on a multi-technique approach, where each piece of spectroscopic data serves as a self-validating check on the others. This guide will walk you through this integrated analytical workflow, from sample preparation to the final, confident structural assignment.

The Analytical Workflow: A Symphony of Spectroscopies

The elucidation of a small organic molecule's structure is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can the full picture be revealed. For this compound, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Integrated workflow for the structure elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of other NMR-active nuclei like fluorine. For a compound with the complexity of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the aniline derivative. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

-

Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard: While modern spectrometers can use the solvent signal for referencing, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR can provide a precise reference point.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity to neighboring atoms.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 4.0 - 5.0 | Broad singlet | - | 2H | -NH₂ |

| ~ 7.2 - 7.4 | Doublet of doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2 | 1H | H-3 |

| ~ 7.5 - 7.7 | Doublet (d) | J(H,F) ≈ 8-10 | 1H | H-6 |

Interpretation and Rationale:

-

-NH₂ Protons: The amine protons will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Aromatic Protons: We expect two signals in the aromatic region. The proton at position 3 (H-3) will be coupled to the adjacent fluorine at position 2 and the meta proton at position 6, resulting in a doublet of doublets. The proton at position 6 (H-6) will primarily be coupled to the adjacent fluorine at position 2, giving rise to a doublet. The electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups will shift these protons downfield into the 7.2-7.7 ppm range.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule and information about their hybridization and chemical environment. Due to the presence of fluorine, we expect to see C-F coupling.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 115 - 125 | Quartet (q) | -CF₃ |

| ~ 118 - 128 | Doublet (d) | C-3 |

| ~ 120 - 130 | Singlet or small quartet | C-5 |

| ~ 125 - 135 | Doublet of quartets (dq) | C-4 |

| ~ 130 - 140 | Doublet (d) | C-6 |

| ~ 140 - 150 | Doublet (d) | C-1 |

| ~ 150 - 160 | Doublet (d) | C-2 |

Interpretation and Rationale:

-

-CF₃ Carbon: The trifluoromethyl carbon will appear as a quartet due to coupling with the three attached fluorine atoms. Its chemical shift will be in the characteristic range for CF₃ groups.

-

Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms. The carbon directly bonded to the fluorine (C-2) will show a large one-bond C-F coupling. The other aromatic carbons will show smaller two-, three-, or four-bond couplings. The carbon attached to the trifluoromethyl group (C-4) will likely appear as a doublet of quartets due to coupling with both the C-2 fluorine and the CF₃ fluorines. The carbon bearing the amino group (C-1) and the carbon with the chlorine (C-5) will also have distinct chemical shifts influenced by these substituents.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[3][4]

Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -60 to -65 | Singlet | - | -CF₃ |

| ~ -120 to -140 | Doublet of doublets (dd) | J(F,H-3) ≈ 8-10, J(F,H-6) ≈ 8-10 | C-F |

Interpretation and Rationale:

-

-CF₃ Fluorines: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal, likely a singlet, in the typical range for aryl-CF₃ groups.

-

C-F Fluorine: The single fluorine atom attached to the aromatic ring will show coupling to the two ortho protons (H-3 and H-6), resulting in a doublet of doublets. Its chemical shift will be influenced by the other substituents on the ring.

Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5][6]

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: The sample, dissolved in a volatile solvent, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Fragmentation for this compound

| m/z | Interpretation | Rationale |

| 195/197 | [M]⁺˙ (Molecular Ion) | The molecular ion peak will show a characteristic isotopic pattern for a compound containing one chlorine atom, with the M+2 peak having approximately one-third the intensity of the M peak. |

| 176/178 | [M - F]⁺ | Loss of a fluorine radical from the molecular ion. |

| 160/162 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated compounds. |

| 126 | [M - CF₃]⁺ | Cleavage of the C-CF₃ bond, losing a trifluoromethyl radical. |

| 99 | [M - CF₃ - HCN]⁺ | Subsequent loss of HCN from the [M - CF₃]⁺ fragment. |

Interpretation and Rationale:

The mass spectrum will provide the molecular weight of 195.57 g/mol . The presence of a single chlorine atom will be readily confirmed by the M/M+2 isotopic pattern in a roughly 3:1 ratio. The fragmentation pattern will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. The loss of halogen atoms and the trifluoromethyl group are expected to be prominent fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Sample Preparation

There are several methods for preparing a solid sample for FTIR analysis:

-

KBr Pellet: A few milligrams of the sample are finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is often the simplest method.[8]

-

Nujol Mull: The sample is ground with a few drops of mineral oil (Nujol) to form a paste, which is then spread between two salt plates.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1500 - 1600 | Medium-Strong | C=C aromatic ring stretching |

| 1300 - 1400 | Strong | C-N stretching |

| 1100 - 1300 | Very Strong | C-F stretching (from -CF₃ and Ar-F) |

| 700 - 850 | Strong | C-Cl stretching |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Rationale:

The FTIR spectrum will provide clear evidence for the presence of the aniline moiety through the characteristic N-H stretching and bending vibrations. The strong absorptions in the 1100-1300 cm⁻¹ region will be indicative of the C-F bonds of both the trifluoromethyl group and the aromatic fluorine. The presence of the C-Cl bond will be confirmed by its characteristic absorption in the lower frequency region.

Conclusion: A Unified Structural Hypothesis

By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and FTIR spectroscopy, a definitive structural assignment for this compound can be made with a high degree of confidence. The NMR data provides the detailed connectivity of the carbon and hydrogen framework and the positions of the fluorine substituents. The mass spectrum confirms the molecular weight and elemental composition (through isotopic patterns) and supports the proposed structure through predictable fragmentation. Finally, the FTIR spectrum provides a rapid confirmation of the key functional groups. This integrated, self-validating approach is fundamental to the rigorous scientific standards of modern chemical research and development.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

- Shimadzu Corporation. (n.d.). Ionization Modes: EI.

- LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.

- Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route for 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis initiates from the commercially available precursor, 4-chloro-1-fluoro-2-(trifluoromethyl)benzene. This document details a two-step process involving regioselective nitration followed by a catalytic reduction. We will delve into the mechanistic underpinnings of these reactions, present a detailed, step-by-step experimental protocol, and discuss critical process parameters and safety considerations. This guide is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.

Introduction: Strategic Importance of the Target Moiety

This compound is a highly functionalized aniline derivative. The specific arrangement of its substituents—a chloro group, a fluoro group, and a trifluoromethyl group—makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and bioavailability in drug candidates.[1] Consequently, this compound serves as a crucial starting material for a variety of complex molecules, including kinase inhibitors for cancer therapy and novel pesticides.[2] The synthetic challenge lies in achieving the desired substitution pattern on the benzene ring with high regioselectivity and yield.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step sequence. The aniline functionality can be installed via the reduction of a nitro group. This nitro group, in turn, can be introduced onto the aromatic ring through electrophilic aromatic substitution. This leads to the selection of 4-chloro-1-fluoro-2-(trifluoromethyl)benzene as an ideal starting material.

The chosen forward synthesis is as follows:

-

Nitration: Electrophilic nitration of 4-chloro-1-fluoro-2-(trifluoromethyl)benzene to introduce a nitro group, yielding 2-chloro-5-fluoro-4-nitro-1-(trifluoromethyl)benzene.

-

Reduction: Subsequent reduction of the nitro-intermediate to the desired aniline product.

This pathway is advantageous due to the availability of the starting material and the generally high efficiency of nitration and nitro reduction reactions.

Experimental Protocol and Process Details

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | ≥98% | Commercially Available | Starting Material |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Dehydrating and protonating agent |

| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Nitrating agent |

| Iron Powder (Fe) | -325 mesh | High Purity | Reducing agent |

| Ammonium Chloride (NH₄Cl) | ≥99.5% | ACS Reagent Grade | Catalyst for reduction |

| Ethanol (EtOH) | Anhydrous | ACS Reagent Grade | Solvent |

| Water (H₂O) | Deionized | - | Solvent/Quenching |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Extraction Solvent | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Grade | Neutralization |

| Brine | Saturated NaCl Solution | Laboratory Grade | Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Drying Agent |

Step 1: Nitration of 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene

This step involves the regioselective nitration of the starting material to form 2-chloro-5-fluoro-4-nitro-1-(trifluoromethyl)benzene. The directing effects of the existing substituents guide the incoming nitro group to the desired position.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, continue stirring for 15 minutes to form the nitrating mixture.

-

Slowly add 4-chloro-1-fluoro-2-(trifluoromethyl)benzene to the cold nitrating mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The nitrated product will precipitate as a solid or oil. Extract the product with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoro-4-nitro-1-(trifluoromethyl)benzene. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Reduction of 2-Chloro-5-fluoro-4-nitro-1-(trifluoromethyl)benzene

The nitro group of the intermediate is reduced to an amine using iron powder in the presence of a catalytic amount of ammonium chloride. This method is a classic and effective way to achieve this transformation.[3]

Procedure:

-

To a round-bottom flask, add the nitrated intermediate, ethanol, and a solution of ammonium chloride in water.

-

Heat the mixture to reflux (approximately 70-80 °C).

-

Once refluxing, add iron powder portion-wise over 1 hour to control the exothermic reaction.

-

Continue to heat at reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the final product with high purity.

Mechanistic Insights

Nitration: The nitration reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of the starting material acts as a nucleophile, attacking the nitronium ion. The existing substituents (-Cl, -F, and -CF₃) are deactivating and direct the incoming electrophile. The trifluoromethyl group is a strong deactivator and meta-director, while the halogens are deactivators but ortho-, para-directors. The regioselectivity is a result of the interplay of these electronic effects, leading to the desired isomer.

Reduction: The reduction of the nitro group with iron in the presence of an acid (generated in situ from NH₄Cl) is a heterogeneous reaction. The iron metal acts as the electron donor, reducing the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates to the final amine.

Visualization of the Synthetic Workflow

Below is a diagram illustrating the two-step synthesis of this compound.

Caption: Synthetic route for this compound.

Safety Precautions

-

Nitration: The nitration mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reduction: The reduction with iron powder is also exothermic. The use of flammable solvents like ethanol requires appropriate precautions to avoid ignition sources.

-

Target Compound: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Standard laboratory safety practices should be strictly followed.

Conclusion

The synthetic route presented in this guide offers a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the nitration step, high yields and purity of the desired product can be achieved. The mechanistic understanding of each step is crucial for troubleshooting and potential optimization of the process. This valuable building block can be synthesized efficiently, enabling its use in various research and development applications.

References

- Benchchem. 5-Amino-2-chlorobenzotrifluoride | 320-51-4. URL: https://www.benchchem.com/product/b5182

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. URL: https://patents.google.

- Chem-Impex. 4-(Trifluoromethyl)aniline. URL: https://www.chemimpex.com/products/4-trifluoromethylaniline

- PubChem. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67963

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in Trifluoromethylanilines

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the amino group in trifluoromethylanilines. Trifluoromethylanilines are pivotal building blocks in modern medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the trifluoromethyl (-CF3) group. This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental principles governing the diminished reactivity of the amino group in these compounds and offers practical insights into their synthetic transformations. We will examine the electronic effects of the -CF3 group, the resulting decrease in basicity and nucleophilicity, and provide detailed protocols and mechanistic discussions for key reactions, including N-acylation, N-alkylation, and palladium-catalyzed C-N bond formation.

The Profound Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that fundamentally dictates the reactivity of the amino group in trifluoromethylanilines. This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bonds of the aromatic ring. This leads to a significant decrease in electron density at the nitrogen atom of the amino group.

Unlike aniline, where the lone pair of electrons on the nitrogen atom is readily available for donation, in trifluoromethylanilines, this lone pair is less available due to the inductive pull of the -CF3 group. This reduced electron density has profound implications for the basicity and nucleophilicity of the amino group.

Diminished Basicity: A Quantitative Perspective

The trifluoromethyl group is comparable in its electron-withdrawing strength to a nitro group, and thus, a similar marked decrease in basicity is observed. This reduced basicity means that trifluoromethylanilines require stronger acids to be protonated compared to aniline.

Table 1: Comparison of pKa Values for Substituted Anilines

| Compound | Substituent | pKa of Conjugate Acid |

| Aniline | -H | 4.58[1] |

| p-Toluidine | -CH3 | 5.12[1] |

| p-Chloroaniline | -Cl | 3.98[1] |

| p-Nitroaniline | -NO2 | 1.02[1] |

| p-Trifluoromethylaniline | -CF3 | ~3.5 (estimated) |

Note: The pKa for p-trifluoromethylaniline is an estimation based on the known effects of electron-withdrawing groups.

The position of the trifluoromethyl group also influences the basicity, with the ortho isomer generally being the weakest base due to a combination of inductive and steric effects[2].

Navigating the Reactivity Landscape: Key Synthetic Transformations

The attenuated nucleophilicity of the amino group in trifluoromethylanilines necessitates careful consideration of reaction conditions for common synthetic transformations. More forcing conditions or specialized catalytic systems are often required to achieve efficient reactions.

N-Acylation: Overcoming Reduced Nucleophilicity

The N-acylation of trifluoromethylanilines to form the corresponding amides is a crucial transformation in organic synthesis, often employed for protecting the amino group or as a key step in the synthesis of bioactive molecules. Due to the reduced nucleophilicity of the amino group, acylation reactions typically require more reactive acylating agents or the use of catalysts.

Typical Acylating Agents:

-

Acyl Chlorides: Highly reactive and commonly used.

-

Acid Anhydrides: Less reactive than acyl chlorides but often suitable, sometimes requiring a catalyst.

Catalysts:

-

Lewis Acids: Can be employed to activate the acylating agent.

-

Strong Non-nucleophilic Bases: Can be used to deprotonate the aniline, increasing its nucleophilicity.

This protocol describes the synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide[3].

Materials:

-

2-(Trifluoromethyl)aniline

-

Phenylacetyl chloride

-

Triethylamine

-

Benzene (or a suitable alternative solvent like toluene or dichloromethane)

-

Hexane for crystallization

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in benzene.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add phenylacetyl chloride (1.05 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallize the crude product from hexane to obtain pure 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide.

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Anhydrous Conditions: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis.

Diagram: N-Acylation Mechanism

Caption: Mechanism of N-acylation of an aniline with an acyl chloride.

N-Alkylation: Strategies for Mono-Alkylation

N-alkylation of trifluoromethylanilines is a common method for introducing alkyl substituents on the nitrogen atom. A primary challenge in this reaction is preventing over-alkylation, where the initially formed secondary amine reacts further to yield a tertiary amine.

Strategies to Minimize Over-Alkylation:

-

Control of Stoichiometry: Using an excess of the trifluoromethylaniline relative to the alkylating agent.

-

Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent favors mono-alkylation.

-

Moderate Reaction Temperature: Higher temperatures can promote the second alkylation step.

This protocol outlines a general procedure for the synthesis of N-propyl-3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

1-Bromopropane

-

Anhydrous Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: N-Alkylation Workflow

Caption: Experimental workflow for the N-alkylation of 3-(trifluoromethyl)aniline.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the arylation of amines. This reaction is particularly valuable for coupling trifluoromethylanilines, which are often poor nucleophiles in traditional substitution reactions.

Key Components of the Buchwald-Hartwig Amination:

-

Palladium Precatalyst: A source of palladium, such as Pd(OAc)2 or Pd2(dba)3.

-

Phosphine Ligand: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are crucial for promoting the catalytic cycle.

-

Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is used to deprotonate the amine.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

This protocol provides a general framework for the coupling of a trifluoromethylaniline with an aryl halide.

Materials:

-

Trifluoromethylaniline

-

Aryl halide (bromide or iodide)

-

Palladium precatalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., K3PO4)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), trifluoromethylaniline (1.2 eq), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) in a reaction vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to 80-120°C for 12-24 hours, or until TLC or GC-MS indicates completion.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization of Trifluoromethylanilines and Their Derivatives

The characterization of trifluoromethylanilines and their reaction products relies on standard spectroscopic techniques. The presence of the trifluoromethyl group provides a unique spectroscopic handle, particularly in 19F NMR.

Table 2: Spectroscopic Data for Trifluoromethylanilines

| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Trifluoromethylaniline | 6.7-7.5 (m, 4H), 4.0 (br s, 2H) | ~ -62 | 3400-3500 (N-H), ~1300 (C-F) |

| 3-Trifluoromethylaniline | 6.8-7.4 (m, 4H), 3.8 (br s, 2H) | ~ -63 | 3400-3500 (N-H), ~1320 (C-F) |

| 4-Trifluoromethylaniline | 6.6 (d, 2H), 7.4 (d, 2H), 3.8 (br s, 2H) | ~ -61 | 3400-3500 (N-H), ~1330 (C-F) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion and Future Outlook

The chemistry of trifluoromethylanilines is a rich and evolving field. The profound electron-withdrawing nature of the trifluoromethyl group significantly modulates the reactivity of the amino group, presenting both challenges and opportunities for synthetic chemists. Understanding the principles of reduced basicity and nucleophilicity is paramount for designing effective synthetic strategies. The methodologies outlined in this guide, from classical N-acylation and N-alkylation to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for the functionalization of these important building blocks. As the demand for complex fluorinated molecules in pharmaceuticals and materials science continues to grow, the development of novel and more efficient methods for the transformation of trifluoromethylanilines will undoubtedly remain an active and exciting area of research.

References

- Filo. (2025). Compare the basicity of the following.

- TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines.

- Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?

- Thin Layer Chromatography of Aromatic Amines. (n.d.).

- DORAS. (2017). Development of a bench-scale pharmaceutical synthesis.

- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.

- YouTube. (2019). Basicity of aniline derivatives compared.

- PubChemLite. (n.d.). N-(3-(trifluoromethyl)phenyl)acetamide (C9H8F3NO).

- ResearchGate. (2025). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines.

- NIST WebBook. (n.d.). Acetamide, N-[3-(trifluoromethyl)phenyl]-.

- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.

- Shaanxi Bloom Tech Co., Ltd. (2024). Is Aniline More Basic Than N-Methylaniline?.

- MDPI. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review.

- PubChem. (n.d.). N-[2-(trifluoromethyl)phenyl]acetamide.

- Common Organic Chemistry. (n.d.). Acetyl Chloride.

- YouTube. (2020). Decreasing order of basicity of the three isomers of nitro aniline is:.

- ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.

- RIA-UTN. (n.d.). Theoretical Study of Acid Acetylation of Aniline.

- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.

- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

- ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.

- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.

- MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.

- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).

- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.

- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- SpringerLink. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.

- Organic Syntheses. (n.d.). acetyl chloride.

- NIST WebBook. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline. This polysubstituted aniline is a valuable building block in medicinal and agrochemical research, largely due to the unique electronic properties conferred by its substituents. Understanding its reactivity and regioselectivity in EAS reactions is paramount for its effective utilization in the synthesis of complex molecular architectures. This document delineates the theoretical underpinnings of substituent effects on the aniline ring, predicts the regioselectivity of substitution, and furnishes detailed, field-proven protocols for key EAS reactions, including halogenation and nitration. The guide emphasizes experimental causality and self-validating methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a strategically important intermediate in contemporary organic synthesis. Its utility is derived from the synergistic interplay of its diverse substituents: an activating amino group, deactivating but ortho-, para-directing halogens, and a strongly deactivating, meta-directing trifluoromethyl group. This unique combination of electronic and steric factors presents both challenges and opportunities for the synthetic chemist. The trifluoromethyl moiety, in particular, is highly sought after in drug discovery for its ability to enhance metabolic stability and binding affinity.[1] A thorough understanding of the principles governing electrophilic aromatic substitution on this substrate is therefore essential for harnessing its full synthetic potential.

Theoretical Framework: Predicting Regioselectivity in a Polysubstituted System

The regiochemical outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene ring is determined by the cumulative directing effects of the substituents. In the case of this compound, we must consider the influence of four distinct groups:

-

-NH₂ (Amino Group): A strongly activating, ortho-, para-director. Its potent electron-donating resonance effect significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[2][3]

-

-F (Fluoro Group): A deactivating, ortho-, para-director. While its high electronegativity withdraws electron density inductively (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[4]

-

-Cl (Chloro Group): Similar to fluorine, chlorine is a deactivating, ortho-, para-director. Its inductive effect outweighs its resonance effect, leading to overall deactivation.[4]

-

-CF₃ (Trifluoromethyl Group): A strongly deactivating, meta-director. The powerful inductive electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[1]

Analysis of Directing Effects:

The positions on the aromatic ring are numbered as follows:

The available positions for substitution are C3 and C6.

-

Position C3: This position is ortho to the fluorine atom and meta to the amino, chloro, and trifluoromethyl groups.

-

Position C6: This position is ortho to the amino group and meta to the fluorine and chloro groups.

The amino group is the most powerful activating and directing group on the ring.[5][6] Therefore, its directing effect will predominantly govern the position of electrophilic attack. The amino group strongly directs ortho and para. Since the para position (C4) is blocked by the trifluoromethyl group, substitution is directed to the ortho positions (C2 and C6). The C2 position is blocked by a fluorine atom, leaving the C6 position as the most probable site for electrophilic attack.

The deactivating groups (-F, -Cl, -CF₃) will collectively reduce the overall reactivity of the ring, necessitating more forcing reaction conditions than would be required for aniline itself. However, the powerful activating effect of the amino group is expected to overcome this deactivation to a significant extent.

The Critical Role of Amino Group Protection

Direct electrophilic aromatic substitution on anilines presents several challenges:

-

Over-reactivity: The strong activating nature of the amino group can lead to polysubstitution, even under mild conditions.[2]

-

Oxidation: Anilines are susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid, leading to the formation of tarry byproducts and low yields.[2]

-

Anilinium Ion Formation: In strongly acidic media, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can lead to a mixture of products.[3][7]

To circumvent these issues, it is standard practice to protect the amino group by converting it to an amide, typically an acetanilide. This is achieved through acetylation with acetic anhydride or acetyl chloride. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group. This moderation of reactivity allows for controlled, selective monosubstitution and prevents undesirable side reactions.[2][8]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the results.

Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for the electrophilic aromatic substitution of this compound.

Step-by-Step Protocol: Acetylation (Amino Group Protection)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid.

-

Reaction: To the stirred solution, slowly add 6.0 mL of acetic anhydride.

-

Heating: Gently heat the reaction mixture to reflux for 30 minutes.

-

Isolation: Allow the mixture to cool to room temperature and then pour it into 250 mL of ice-cold water with vigorous stirring.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product in a vacuum oven at 60 °C. The product is N-(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)acetamide.

Step-by-Step Protocol: Nitration

-

Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g of the protected acetanilide from step 4.2 in 20 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the acetanilide, ensuring the temperature does not rise above 10 °C. After the addition is complete, continue stirring for 1 hour.

-

Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice. The nitrated product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and then recrystallize from ethanol to yield the purified nitrated acetanilide.

Step-by-Step Protocol: Hydrolysis (Deprotection)

-

Setup: In a 100 mL round-bottom flask, place the nitrated acetanilide from step 4.3 and add 30 mL of 70% sulfuric acid.

-

Reaction: Heat the mixture at reflux for 1 hour.

-

Isolation: Cool the reaction mixture and carefully pour it into 100 mL of cold water. Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline, which will precipitate the free amine.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the final nitrated aniline product.